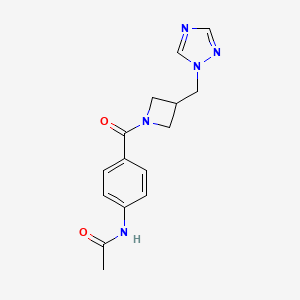

N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-11(21)18-14-4-2-13(3-5-14)15(22)19-6-12(7-19)8-20-10-16-9-17-20/h2-5,9-10,12H,6-8H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMLQNBPHQOAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the 1,2,4-triazole ring. This can be achieved through a copper-catalyzed click reaction between azides and alkynes . The azetidine ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the acylation of the phenyl ring with acetic anhydride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Major Products Formed

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide is a chemical compound with a 1,2,4-triazole ring, known for its diverse chemical properties and potential biological activities. The compound combines a triazole ring and an azetidine moiety, both of which are known for their varied pharmacological properties.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

- Chemistry It serves as a building block for synthesizing more complex molecules.

- Biology It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

- Medicine It is explored for its potential anticancer, antimicrobial, and antifungal properties.

- Industry It is used in the development of new materials with specific chemical properties.

This compound has gained attention in medicinal chemistry because of its potential biological activities. Research suggests that this compound exhibits significant antimicrobial activity and has been tested against various pathogens, demonstrating efficacy comparable to established antibiotics. The mechanism of action is believed to involve the inhibition of key metabolic enzymes in bacteria.

Target and Mode of Action

The compound's primary target is the aromatase enzyme, and it interacts with this target through the nitrogen atoms of the 1,2,4-triazole ring. These atoms bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme, which affects the biosynthesis of estrogens and inhibits the aromatase enzyme, leading to a reduction in estrogen production.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

- Reduction The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.

- Substitution The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Mechanism of Action

The mechanism of action of N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes, potentially inhibiting their activity. This compound may also interact with DNA or proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The target compound’s 1,2,4-triazole distinguishes it from 1,2,3-triazole derivatives (e.g., compound 6m), which are typically synthesized via Cu(I)-catalyzed click chemistry .

- Azetidine-containing analogs (e.g., ) often require tailored cyclization steps, suggesting greater synthetic complexity compared to morpholine or piperidine derivatives.

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical and Spectroscopic Data

Key Observations :

Structure-Activity Relationships (SAR)

- Triazole Position : 1,2,4-Triazoles (target compound, 54) often show enhanced π-π stacking vs. 1,2,3-triazoles (6m), improving enzyme inhibition .

- Azetidine vs. Larger Rings : Azetidine’s conformational rigidity may enhance binding specificity in kinase targets compared to flexible 6-membered rings .

Biological Activity

N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Synthesis

The compound features a unique combination of a triazole ring and an azetidine moiety, which are known for their diverse pharmacological properties. The synthesis typically involves multiple steps, starting with the formation of the 1,2,4-triazole ring through a copper-catalyzed click reaction between azides and alkynes.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation of triazole | Azides, alkynes (copper catalyst) |

| 2 | Carbonyl introduction | Acetic anhydride or similar |

| 3 | Final coupling | Standard coupling agents (e.g., EDC, HOBt) |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, showing efficacy comparable to established antibiotics. The mechanism of action is believed to involve inhibition of key metabolic enzymes in bacteria .

Anticancer Activity

Studies have demonstrated the compound's potential as an anticancer agent. It has shown cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). The compound's structure allows it to interact with cellular targets involved in cancer progression, leading to apoptosis in malignant cells .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. Notably, it has shown activity against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was evaluated against standard antibiotics. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of several commonly used antibiotics against Gram-positive and Gram-negative bacteria.

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments were conducted to assess the cytotoxic effects on MCF-7 cells. The compound was found to induce cell death at concentrations as low as 10 µM after 24 hours of exposure. Flow cytometry analysis confirmed that the mechanism involved both apoptotic and necrotic pathways.

Q & A

Q. What synthetic methodologies are recommended for constructing the 1,2,4-triazole moiety in this compound?

The 1,2,4-triazole ring can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" approach. Key steps include:

- Reacting an azide precursor (e.g., 2-azido-N-phenylacetamide derivatives) with a terminal alkyne (e.g., propargyl ethers) under Cu(I) catalysis.

- Optimize regioselectivity for 1,4-substituted triazoles using copper sulfate/sodium ascorbate as a catalyst system in a solvent mixture (e.g., t-BuOH:H₂O, 3:1) at room temperature .

- Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and purify by recrystallization (ethanol) .

Q. How can the azetidine and triazole rings be characterized experimentally?

- IR Spectroscopy : Identify characteristic peaks for triazole (C–N stretching ~1300 cm⁻¹), carbonyl (C=O ~1670–1680 cm⁻¹), and azetidine (C–O ~1250 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Triazole proton appears as a singlet (~δ 8.3–8.4 ppm). Azetidine methylene protons resonate as distinct multiplets (~δ 3.0–4.0 ppm) .

- ¹³C NMR : Carbonyl carbons (C=O) appear at ~165–170 ppm, while triazole carbons are observed at ~140–150 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What purification strategies are effective for isolating the target compound?

- Use recrystallization with ethanol or methanol to remove unreacted starting materials and copper catalysts .

- Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for complex mixtures .

- Validate purity via TLC and ¹H NMR integration .

Advanced Research Questions

Q. How can regioselectivity in triazole formation be optimized to favor the 1,4-isomer?

- Use Cu(I) catalysts (e.g., sodium ascorbate with CuSO₄) to ensure regiochemical control, as Cu(II) alone may lead to mixtures .

- Adjust reaction time (6–24 hours) and temperature (RT to 50°C) to balance yield and selectivity .

- Monitor regioselectivity via ¹H NMR: The 1,4-isomer’s triazole proton is a singlet, while the 1,5-isomer shows coupling .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Compare experimental NMR/IR data with simulated spectra from computational tools (e.g., DFT calculations).

- Use X-ray crystallography for unambiguous confirmation, as demonstrated for analogous triazole-acetamide derivatives .

- Cross-validate HRMS with isotopic patterns to rule out impurities .

Q. What experimental design considerations are critical for evaluating bioactivity (e.g., antiproliferative effects)?

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and triplicate runs .

- Structure-activity relationship (SAR) : Modify substituents on the phenyl or triazole rings to assess impact on potency .

- Molecular docking : Probe interactions with target proteins (e.g., kinases) using the triazole’s nitrogen atoms as hydrogen-bond acceptors .

Q. How to optimize reaction yields when synthesizing the azetidine-carbonyl linkage?

- Activate the carbonyl group using coupling agents (e.g., EDCI/HOBt) for amide bond formation between azetidine and phenyl precursors.

- Use anhydrous conditions to prevent hydrolysis of intermediates .

- Characterize intermediates via HPLC-MS to ensure stepwise progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.